molecular formula C19H19ClN2O2 B2966212 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide CAS No. 905667-10-9

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide

カタログ番号 B2966212
CAS番号: 905667-10-9
分子量: 342.82
InChIキー: OHBXWJGNSBQRTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a potent and selective antagonist of the mu-opioid receptor, which is involved in pain perception and addiction.

科学的研究の応用

CTAP has been extensively used in scientific research to study the mu-opioid receptor and its role in pain perception, addiction, and other physiological processes. CTAP is a potent and selective antagonist of the mu-opioid receptor, which makes it an ideal tool for studying the receptor's function and pharmacology. CTAP has been used in in vitro and in vivo studies to investigate the effects of mu-opioid receptor activation and inhibition on pain perception, reward, and addiction.

作用機序

CTAP acts as a competitive antagonist of the mu-opioid receptor, which means that it binds to the same site as endogenous opioids and prevents their activation of the receptor. By blocking the mu-opioid receptor, CTAP inhibits the downstream signaling pathways that are involved in pain perception and addiction. CTAP has been shown to be highly selective for the mu-opioid receptor, with little or no affinity for other opioid receptors.
Biochemical and Physiological Effects:
CTAP has been shown to have potent analgesic effects in animal models of acute and chronic pain. CTAP has also been shown to reduce the rewarding effects of opioids and other drugs of abuse, suggesting that it may have potential as a treatment for addiction. CTAP has been shown to have a good safety profile in animal studies, with no significant side effects reported at therapeutic doses.

実験室実験の利点と制限

The main advantage of CTAP is its high potency and selectivity for the mu-opioid receptor, which makes it an ideal tool for studying the receptor's function and pharmacology. CTAP is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of CTAP is its relatively short half-life, which may limit its usefulness in certain experiments. CTAP also has limited solubility in aqueous solutions, which may require the use of organic solvents in some experiments.

将来の方向性

There are several potential future directions for research on CTAP. One area of interest is the development of new analogs of CTAP with improved pharmacological properties, such as longer half-life and better solubility. Another area of interest is the use of CTAP in combination with other drugs or therapies for the treatment of pain and addiction. Finally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-addictive effects of CTAP, which could lead to the development of new treatments for these conditions.

合成法

The synthesis of CTAP involves several steps, including the condensation of 4-chlorophenylacetic acid with pyrrolidin-3-one, followed by the addition of m-tolylamine and acetic anhydride. The final product is obtained after purification through column chromatography. The purity and yield of CTAP can be improved by optimizing the reaction conditions and purification methods.

特性

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-3-2-4-14(9-13)10-18(23)21-16-11-19(24)22(12-16)17-7-5-15(20)6-8-17/h2-9,16H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBXWJGNSBQRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。